molecular formula C25H21BrN6O5S B449661 N~1~-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE

N~1~-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B449661
M. Wt: 597.4g/mol
InChI Key: MTKISVFMZIDSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a nitrophenyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps The initial step often includes the formation of the pyrazolyl group through the reaction of hydrazine with an appropriate diketoneThe final step involves the coupling of the intermediate with 4-methylbenzenesulfonamide under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the

Properties

Molecular Formula

C25H21BrN6O5S

Molecular Weight

597.4g/mol

IUPAC Name

N-[[3-(4-bromophenyl)-1-(4-nitrophenyl)pyrazol-4-yl]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C25H21BrN6O5S/c1-17-2-12-23(13-3-17)38(36,37)28-15-24(33)29-27-14-19-16-31(21-8-10-22(11-9-21)32(34)35)30-25(19)18-4-6-20(26)7-5-18/h2-14,16,28H,15H2,1H3,(H,29,33)

InChI Key

MTKISVFMZIDSFM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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